cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
CAS No.: 1212419-83-4
Cat. No.: VC0059244
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212419-83-4 |
|---|---|
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.69 |
| IUPAC Name | (1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |
| SMILES | CC1(CCCCC1CN)O.Cl |
Introduction
Chemical Identity and Basic Properties
cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride is identified by its unique chemical structure featuring a cyclohexane ring with an aminomethyl group and a methyl group in a cis configuration, along with a hydroxyl group. The compound exists as a hydrochloride salt, which enhances its solubility and stability compared to the free base form.
Chemical Identifiers
The compound is registered with specific identifiers that help track it across chemical databases and research literature:
| Parameter | Value |
|---|---|
| CAS Number | 1212419-83-4 |
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.688 g/mol |
| Exact Mass | 179.108 |
| PSA | 46.25000 |
| LogP | 2.38860 |
Nomenclature
The IUPAC name of the compound is (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride , which precisely defines its stereochemical configuration. This name indicates that both the aminomethyl and methyl groups are in the cis configuration, specifically with S stereochemistry at both chiral centers.
| Naming System | Designation |
|---|---|
| IUPAC Name | (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride |
| Common Name | cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride |
| InChI | 1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |
| InChI Key | PPCAQDFHSSUSTM-WSZWBAFRSA-N |
Structural Features and Conformational Analysis
The structural characteristics of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride are critical to understanding its potential interactions and applications.
Stereochemistry
The cis configuration in this compound indicates that the aminomethyl group at position 2 and the methyl group at position 1 are located on the same side of the cyclohexane ring plane. This specific stereochemical arrangement creates a distinct three-dimensional shape that influences how the molecule interacts with biological targets and other chemical entities.
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical behavior:
Synthesis and Preparation
The synthesis of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride typically involves a multi-step approach to ensure the correct stereochemistry and functional group arrangement.
Chemical and Physical Properties
Understanding the physical and chemical properties of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride is essential for its appropriate handling and application in research settings.
Physical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid (crystalline powder) |
| Color | White (presumed based on similar compounds) |
| Solubility | Soluble in water and methanol |
| LogP | 2.38860 |
| PSA | 46.25000 |
These properties indicate a moderately polar compound with balanced hydrophilic and hydrophobic characteristics .
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The hydroxyl group can participate in esterification, oxidation, and dehydration reactions.
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The protonated amine in the hydrochloride salt form can undergo deprotonation under basic conditions or nucleophilic substitution reactions.
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The cyclohexane ring provides a conformationally constrained scaffold that influences the spatial arrangement and reactivity of the functional groups.
Applications and Research Findings
Despite limited published research specifically on cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, its structural features suggest several potential applications.
Medicinal Chemistry Applications
The compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which are important for modulating enzyme activity or receptor binding.
The specific stereochemistry of the compound may allow it to interact selectively with chiral biological targets, making it potentially valuable in drug discovery efforts targeting specific receptors or enzymes.
Synthetic Intermediates
The structural features of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride make it a potentially valuable intermediate in the synthesis of more complex biologically active molecules. Its well-defined stereochemistry provides a useful scaffold upon which more complex structures can be built.
The hydrochloride salt form facilitates its use in aqueous reactions, which is beneficial for biological assays and many synthetic transformations in medicinal chemistry.
Comparison with Similar Compounds
While specific data comparing cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride with similar compounds is limited, compounds with similar structures such as cis-4-(Aminomethyl)cyclohexanol hydrochloride have been studied more extensively for their biological activities and applications in medicinal chemistry.
The primary structural differences between these compounds involve the position of functional groups on the cyclohexane ring, which can significantly affect their biological activity profiles and synthetic utility.
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Potentially irritating (Category 2) |
| Eye Irritation | Potentially irritating (Category 2) |
| Respiratory System | May cause respiratory irritation |
| Flammability | Potentially flammable solid |
These classifications are based on similar compounds and should be considered as guidance until specific data becomes available .
Analytical Characterization
The analytical characterization of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride is essential for confirming its identity, purity, and structural features.
Spectroscopic Methods
Several spectroscopic techniques are typically employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the stereochemical arrangement of functional groups.
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Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the hydroxyl, amine, and methyl groups.
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Mass Spectrometry (MS) can verify the molecular weight and provide fragmentation patterns that help confirm the structure.
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